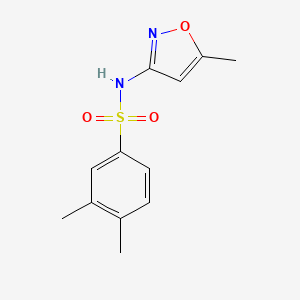
3,4-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Ebselen and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
Ebselen acts as a potent antioxidant by mimicking the activity of glutathione peroxidase, an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. Ebselen can also inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, Ebselen can modulate the activity of various signaling pathways such as MAPK and NF-κB, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
Ebselen has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell death. It can also enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Ebselen can modulate the activity of various neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ebselen has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. It can also be easily synthesized in large quantities. However, Ebselen has some limitations such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on Ebselen. One potential direction is to study the efficacy of Ebselen in treating various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential of Ebselen as an adjuvant therapy for cancer treatment. Additionally, Ebselen can be studied for its potential to treat various infectious diseases such as COVID-19. Finally, the development of novel Ebselen derivatives with improved efficacy and reduced toxicity can be another potential direction for future research.
Conclusion:
In conclusion, Ebselen is a chemical compound that has shown significant potential in various scientific research areas. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Ebselen can lead to the development of novel therapies for various diseases.
Métodos De Síntesis
Ebselen can be synthesized by the reaction of 2-amino-3,5-dimethylphenylsulfonamide with 3-methyl-5-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction yields Ebselen as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
Ebselen has shown potential in various scientific research areas such as neuroscience, cancer research, and infectious diseases. In neuroscience, Ebselen has been shown to have neuroprotective properties and can reduce oxidative stress in the brain. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, Ebselen has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential to enhance the efficacy of chemotherapy drugs. In infectious diseases, Ebselen has been shown to have antiviral and antibacterial properties and can inhibit the replication of viruses and bacteria.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-5-11(6-9(8)2)18(15,16)14-12-7-10(3)17-13-12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGEBNMZOHVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
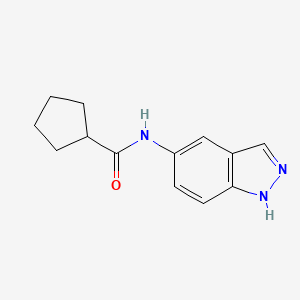
![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
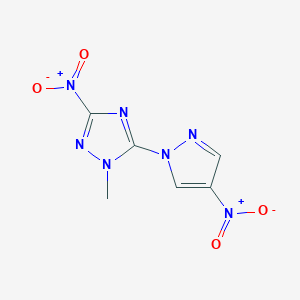
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
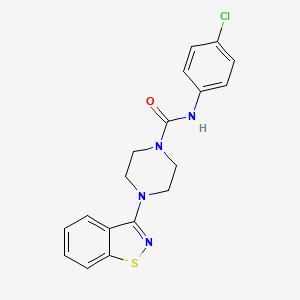
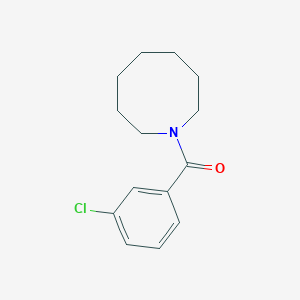
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)
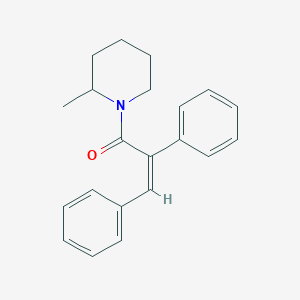
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)